1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1341149-68-5
VCID: VC2828171
InChI: InChI=1S/C10H10F2OS/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12/h2-5,10H,6H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)SCC(F)F
Molecular Formula: C10H10F2OS
Molecular Weight: 216.25 g/mol

1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one

CAS No.: 1341149-68-5

Cat. No.: VC2828171

Molecular Formula: C10H10F2OS

Molecular Weight: 216.25 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one - 1341149-68-5

Specification

CAS No. 1341149-68-5
Molecular Formula C10H10F2OS
Molecular Weight 216.25 g/mol
IUPAC Name 1-[4-(2,2-difluoroethylsulfanyl)phenyl]ethanone
Standard InChI InChI=1S/C10H10F2OS/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12/h2-5,10H,6H2,1H3
Standard InChI Key NJBKKCJYFOBCON-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)SCC(F)F
Canonical SMILES CC(=O)C1=CC=C(C=C1)SCC(F)F

Introduction

Structural Characterization and Basic Properties

Molecular Structure

1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one is characterized by a para-substituted acetophenone core with a (2,2-difluoroethyl)sulfanyl group attached to the phenyl ring. The molecular formula of this compound is C10H10F2OS, featuring a combination of a difluoroethyl moiety, a sulfanyl (thioether) linkage, and an acetyl group attached to a benzene ring. The difluoroethyl group contains two fluorine atoms attached to the same carbon atom, creating a gem-difluoro arrangement that confers specific electronic and steric properties to the molecule .

Physical Properties

The physical properties of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one can be inferred from similar fluorinated organic compounds. It likely appears as a crystalline solid at room temperature with a relatively high melting point due to its aromatic structure. The presence of the difluoroethyl group enhances the compound's lipophilicity, which is an important factor for its potential pharmaceutical applications. The sulfanyl linkage contributes to the molecule's polarity and may influence its solubility in various organic solvents.

Synthesis Methods

Synthetic Routes

The synthesis of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one would typically involve the formation of a carbon-sulfur bond between the difluoroethyl group and the para-substituted acetophenone. Drawing from similar compounds, potential synthetic routes might include:

  • Nucleophilic substitution reaction between 4-mercaptoacetophenone and a 2,2-difluoroethyl halide

  • Thiol-ene reaction between 4-acetylbenzenethiol and 2,2-difluoroethene

  • Coupling reaction of 4-bromoacetophenone with 2,2-difluoroethanethiol using transition metal catalysts

Reaction Conditions

The synthesis would typically require controlled conditions to ensure selectivity and high yields. Based on analogous compounds, the reaction conditions might involve:

  • Temperature range: 50-70°C

  • Solvents: Dichloromethane, ethanol, or tetrahydrofuran

  • Base: Triethylamine or sodium hydroxide to facilitate nucleophilic attack

  • Reaction time: 12-24 hours

  • Inert atmosphere: To prevent oxidation of thiol intermediates

Industrial Production Methods

For industrial-scale synthesis, continuous flow reactors could be employed to enhance efficiency and control over reaction parameters. This approach allows for better heat transfer, precise reaction time control, and easier scale-up. The use of optimized catalysts and reaction conditions would further improve the yield and purity of the final product.

Chemical Reactivity

Types of Reactions

1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one can participate in various chemical transformations due to its multiple functional groups:

Oxidation Reactions: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction Reactions: The ketone group can be reduced to form alcohols, and under specific conditions, the sulfanyl linkage might also be affected.

Substitution Reactions: The acetyl group can participate in nucleophilic substitution reactions, while the aromatic ring may undergo electrophilic aromatic substitution.

Common Reagents and Conditions

Table 1: Common Reactions of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one

Reaction TypeReagentsConditionsExpected Products
OxidationH2O2, m-CPBART, DCMSulfoxides, Sulfones
ReductionNaBH4, LiAlH40-25°C, THFAlcohols, Thiols
Aldol CondensationAromatic aldehydes, NaOHRT to 50°C, Ethanolα,β-unsaturated ketones
Electrophilic SubstitutionHNO3, H2SO40-5°CNitro derivatives

Major Products Formed

The reaction of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one with oxidizing agents would produce the corresponding sulfoxide or sulfone derivatives, which could serve as valuable synthetic intermediates. Reduction with sodium borohydride would yield the corresponding alcohol while maintaining the sulfanyl and difluoroethyl functionalities. The acetyl group enables classic carbonyl chemistry, including aldol condensations that could lead to chalcone derivatives with potential biological activities.

Structure-Property Relationships

Impact of Difluoroethyl Group

The difluoroethyl moiety significantly influences the properties of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one. The presence of two fluorine atoms creates a distinct electronic environment due to fluorine's high electronegativity. This affects:

  • Bond angles and molecular geometry

  • Lipophilicity and membrane permeability

  • Metabolic stability against oxidative degradation

  • Hydrogen bonding capabilities

Influence of Sulfanyl Linkage

The sulfanyl (thioether) group serves as a flexible linker between the difluoroethyl and aromatic portions of the molecule. This linkage contributes to:

  • Conformational flexibility

  • Potential for oxidative metabolism

  • Enhanced lipophilicity compared to oxygen-containing analogs

  • Specific interactions with protein binding sites

Medicinal Chemistry Applications

Structure-Activity Relationships

Based on the properties of similar compounds, potential biological activities might include:

  • Enzyme inhibition: The acetyl group can serve as a hydrogen bond acceptor, potentially interacting with catalytic residues in enzyme active sites.

  • Receptor modulation: The difluoroethyl group could enhance binding to lipophilic pockets in receptor proteins.

  • Antimicrobial activity: Similar fluorinated compounds have shown efficacy against various bacterial and fungal pathogens.

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the structure of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one. Expected key signals include:

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.8-8.0 ppm: Doublet (2H, aromatic protons ortho to acetyl group)

  • δ ~7.3-7.5 ppm: Doublet (2H, aromatic protons ortho to sulfanyl group)

  • δ ~5.9-6.2 ppm: Triplet of triplets (1H, CF₂H, coupling to fluorine and adjacent CH₂)

  • δ ~3.1-3.3 ppm: Triple (2H, S-CH₂, coupling to CF₂H)

  • δ ~2.5-2.6 ppm: Singlet (3H, CH₃CO)

¹³C NMR (100 MHz, CDCl₃):

  • δ ~197 ppm: Carbonyl carbon (C=O)

  • δ ~135-145 ppm: Quaternary aromatic carbons

  • δ ~128-132 ppm: Aromatic CH carbons

  • δ ~115-120 ppm (triplet): CF₂ carbon

  • δ ~30-35 ppm: CH₃CO carbon

  • δ ~25-30 ppm: S-CH₂ carbon

Infrared Spectroscopy

Infrared (IR) spectroscopy would reveal characteristic absorption bands associated with the functional groups present in the molecule:

  • C=O stretching: ~1680-1700 cm⁻¹

  • C-F stretching: ~1000-1100 cm⁻¹

  • C-S stretching: ~600-700 cm⁻¹

  • Aromatic C=C stretching: ~1450-1600 cm⁻¹

Comparative Analysis

Comparison with Related Compounds

To better understand the properties of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one, it is valuable to compare it with structurally similar compounds:

Table 2: Comparative Analysis of Structurally Related Compounds

CompoundStructural DifferenceExpected Effect on Properties
1-[4-(1,1-Difluoroethyl)phenyl]ethan-1-oneDirect C-C bond instead of C-S bondIncreased rigidity, reduced conformational flexibility
1-(2-Fluorophenyl)-2-(methylsulfanyl)ethan-1-oneSingle fluorine at ortho position, methylsulfanyl at different positionDifferent electronic distribution, altered reactivity
2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amineAmine group instead of acetyl, no aromatic ringIncreased basicity, different hydrogen bonding pattern

Structure-Based Drug Design Implications

The unique structural features of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one could make it valuable in medicinal chemistry:

  • The difluoroethyl group serves as a bioisostere for ethyl or isopropyl groups but with improved metabolic stability

  • The sulfanyl linkage provides a specific geometric arrangement and conformational flexibility

  • The acetophenone scaffold offers opportunities for derivatization to optimize binding to biological targets

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